4-Cyano-3-methylbenzene-1-sulfonyl chloride
Overview
Description
4-Cyano-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S. It is a derivative of benzene, characterized by the presence of a cyano group (-CN) at the 4-position, a methyl group (-CH3) at the 3-position, and a sulfonyl chloride group (-SO2Cl) at the 1-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-cyano-3-methylbenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:
Nitration: The starting material, 4-cyano-3-methylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonylation: The amino group is converted to a sulfonyl chloride group using chlorosulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent results .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (R-NH2) and alcohols (R-OH) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: Formation of 4-amino-3-methylbenzene-1-sulfonyl chloride.
Oxidation: Formation of 4-cyano-3-carboxybenzene-1-sulfonyl chloride.
Scientific Research Applications
4-Cyano-3-methylbenzene-1-sulfonyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the development of pharmaceutical agents due to its ability to form sulfonamide linkages.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Acts as a reagent in biochemical assays and studies involving enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-Cyano-3-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate linkages, which are crucial in various chemical and biological processes. The cyano group can also participate in reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
4-Trifluoromethylbenzene-1-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a cyano group.
3-Cyano-4-methylbenzene-1-sulfonyl chloride: Positional isomer with the cyano and methyl groups swapped.
Uniqueness: 4-Cyano-3-methylbenzene-1-sulfonyl chloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (cyano) and electron-donating (methyl) groups influences its chemical behavior, making it a versatile compound in various applications .
Properties
IUPAC Name |
4-cyano-3-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-6-4-8(13(9,11)12)3-2-7(6)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIAWVZWYDFMBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301277302 | |
Record name | 4-Cyano-3-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942199-57-7 | |
Record name | 4-Cyano-3-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942199-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-3-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301277302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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